molecular formula C20H24Cl2F3N3S B1419134 N-Desmethyl Trifluoperazine Dihydrochloride CAS No. 4617-82-7

N-Desmethyl Trifluoperazine Dihydrochloride

Cat. No.: B1419134
CAS No.: 4617-82-7
M. Wt: 466.4 g/mol
InChI Key: LIJIMQGZBLRLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Trifluoperazine Dihydrochloride is a chemical compound with the molecular formula C20H22F3N3S·2HCl. It is a derivative of Trifluoperazine, which is a well-known antipsychotic medication. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .

Scientific Research Applications

N-Desmethyl Trifluoperazine Dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Employed in studies investigating the biological activity and metabolism of phenothiazine derivatives.

    Medicine: Utilized in pharmacological research to study the effects and mechanisms of antipsychotic drugs.

    Industry: Applied in the development and testing of new pharmaceuticals and chemical products

Safety and Hazards

“N-Desmethyl Trifluoperazine Dihydrochloride” is harmful if swallowed . After handling, hands should be washed thoroughly . If swallowed, a poison center or doctor should be contacted if the individual feels unwell . It is for research use only and not intended for diagnostic or therapeutic use .

Biochemical Analysis

Biochemical Properties

N-Desmethyl Trifluoperazine Dihydrochloride plays a significant role in biochemical reactions, particularly in the context of its parent compounds, Trifluoperazine and Fluphenazine. It interacts with several enzymes and proteins, including dopamine receptors (D1 and D2), calmodulin, and various adrenergic receptors. The nature of these interactions involves the inhibition of dopamine receptor activity, which is crucial for its antipsychotic effects. Additionally, it binds to calmodulin, a calcium-binding messenger protein, thereby influencing calcium signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, and wakefulness . Moreover, it impacts gene expression by altering the transcriptional activity of genes involved in neurotransmission and cellular stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, leading to a decrease in dopamine-mediated signaling . This inhibition is believed to depress the reticular activating system, affecting basal metabolism and other physiological functions. Additionally, it acts as a calmodulin inhibitor, disrupting calcium-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at 4°C, with a melting point of 123-125°C . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of temporal factors in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antipsychotic properties by inhibiting dopamine receptors and modulating neurotransmitter release . At higher doses, it can cause toxic or adverse effects, including extrapyramidal symptoms, drowsiness, and cardiovascular issues . These threshold effects are critical for determining the safe and effective dosage range for research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its parent compounds. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, it interacts with cofactors such as NADPH, which are essential for its enzymatic conversion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by membrane-bound transporters and accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

This compound exhibits subcellular localization that affects its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments. The subcellular distribution of the compound is crucial for understanding its biochemical effects and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Trifluoperazine Dihydrochloride typically involves the demethylation of Trifluoperazine. This process can be achieved through various chemical reactions, including the use of reagents such as hydrobromic acid or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Trifluoperazine Dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl Trifluoperazine Dihydrochloride is unique due to its specific chemical structure and the presence of the desmethyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is particularly valuable in research settings for studying the metabolism and activity of phenothiazine derivatives .

Properties

IUPAC Name

10-(3-piperazin-1-ylpropyl)-2-(trifluoromethyl)phenothiazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3S.2ClH/c21-20(22,23)15-6-7-19-17(14-15)26(16-4-1-2-5-18(16)27-19)11-3-10-25-12-8-24-9-13-25;;/h1-2,4-7,14,24H,3,8-13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIMQGZBLRLLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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